Palladium ammine chloride

Descripción general

Descripción

ZD 0870 es un compuesto bioactivo utilizado principalmente para tratar infecciones causadas por Candida albicans resistente a fluconazol . Es conocido por sus potentes propiedades antifúngicas y se utiliza a menudo en la investigación científica por su eficacia contra las cepas resistentes de infecciones por levaduras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ZD 0870 implica la condensación de 3-[2(E)-(4-(2,2,3,3-tetrafluoropropoxi)fenil)vinil]-1H-1,2,4-triazol con (+)-®-2-(2,4-difluorofenil)-3-(1H-1,2,4-triazol-1-il)-1,2-epoxipropano utilizando carbonato de potasio anhidro en dimetilformamida caliente . Los materiales de partida se preparan a través de una serie de reacciones que involucran 4-clorobenzonitrilo, 2,2,3,3-tetrafluoropropanol y otros reactivos .

Métodos de producción industrial

La producción industrial de ZD 0870 sigue rutas sintéticas similares pero a mayor escala, asegurando la pureza y la consistencia requeridas para las aplicaciones de investigación. El proceso implica un control cuidadoso de las condiciones de reacción y los pasos de purificación para obtener ZD 0870 de alta calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

ZD 0870 se somete a diversas reacciones químicas, que incluyen:

Oxidación: ZD 0870 puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto se puede reducir utilizando agentes reductores adecuados.

Sustitución: ZD 0870 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las condiciones varían dependiendo del sustituyente, pero los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

ZD 0870 se utiliza ampliamente en la investigación científica debido a sus potentes propiedades antifúngicas. Sus aplicaciones incluyen:

Química: Estudiar la síntesis y la reactividad de los derivados de triazol.

Biología: Investigar las vías biológicas y los mecanismos de resistencia antifúngica.

Medicina: Desarrollar nuevos tratamientos para infecciones fúngicas, particularmente aquellas resistentes a los agentes antifúngicos convencionales.

Industria: Producir agentes antifúngicos para aplicaciones agrícolas y farmacéuticas

Mecanismo De Acción

ZD 0870 ejerce sus efectos inhibiendo la síntesis de ergosterol, un componente crucial de las membranas celulares fúngicas. Esta inhibición interrumpe la integridad de la membrana celular, lo que lleva a la muerte celular. El compuesto se dirige a enzimas específicas involucradas en la vía de biosíntesis de ergosterol, lo que lo hace efectivo contra las cepas resistentes de Candida albicans .

Comparación Con Compuestos Similares

Compuestos similares

Fluconazol: Otro agente antifúngico, pero menos efectivo contra cepas resistentes.

Itraconazol: Mecanismo de acción similar pero espectro de actividad diferente.

Voriconazol: Efectivo contra una gama más amplia de infecciones fúngicas pero con diferentes propiedades farmacocinéticas.

Singularidad

ZD 0870 es único debido a su alta potencia contra Candida albicans resistente a fluconazol. Su objetivo específico de la biosíntesis de ergosterol y su eficacia en cepas resistentes lo convierten en un compuesto valioso en la investigación y el tratamiento antifúngicos .

Actividad Biológica

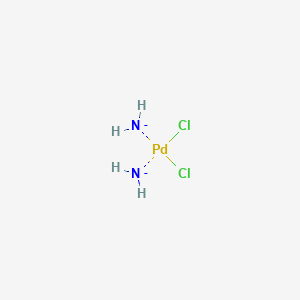

Palladium ammine chloride, a coordination compound of palladium, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound typically exists as a complex with the formula . It features a central palladium ion coordinated by two ammonia molecules and two chloride ions. This structure is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of palladium complexes, including this compound. The effectiveness of these complexes against various pathogens is summarized in the following table:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Escherichia coli | 5-10 | High antibacterial activity |

| Klebsiella pneumoniae | 10-20 | Moderate antibacterial activity |

| Staphylococcus aureus | 15-25 | Moderate antibacterial activity |

| Candida albicans | 0.5 | High antifungal activity |

| Cryptococcus neoformans | 1 | High antifungal activity |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown particularly strong effects against C. albicans and C. neoformans, with MIC values as low as 0.5 μg/mL, suggesting potential for therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes. Studies suggest that these complexes can interact with microbial DNA, leading to inhibition of replication and transcription processes. This interaction may cause cell death through apoptosis or necrosis pathways .

In particular, palladium complexes have been shown to form cross-links with DNA, which obstructs replication and transcription, thereby exerting cytotoxic effects on both bacterial and fungal cells .

Anticancer Activity

Beyond antimicrobial properties, this compound has also been explored for its anticancer potential. Research indicates that palladium complexes can induce apoptosis in cancer cells through similar mechanisms involving DNA interaction.

A study evaluating the cytotoxicity of various palladium complexes against human cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for several cancer cell lines are presented below:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy Against ESKAPE Pathogens :

A study screened various palladium complexes against ESKAPE pathogens, which are notorious for their antibiotic resistance. This compound showed significant activity against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential in treating resistant infections . -

Cytotoxicity in Cancer Research :

In a clinical trial setting, this compound was administered to patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising efficacy, warranting further investigation into its therapeutic potential in oncology .

Propiedades

IUPAC Name |

azane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13782-33-7, 15684-18-1 | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-43-4, 13782-33-7, 15684-18-1 | |

| Record name | Palladium, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedichloropalladium (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropalladosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diamminedichloropalladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.